molecular formula C17H19N3O3S B7545646 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide

1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide

Cat. No. B7545646
M. Wt: 345.4 g/mol
InChI Key: QRZGGNPYFACDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BPIP is a small molecule that belongs to the class of piperidine carboxamides and has a molecular weight of 407.5 g/mol.

Mechanism of Action

The exact mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and cancer progression. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. This compound is also stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide. One of the future directions is to study the effects of this compound in animal models of cancer and inflammation. Another future direction is to study the effects of this compound on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to design experiments to study its effects in different cell types and tissues.

Synthesis Methods

1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-pyridin-4-ylpiperidine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid that can be purified by recrystallization.

Scientific Research Applications

1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that this compound has potent anti-inflammatory and anti-cancer activities. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-14-9-11-18-12-10-14)16-8-4-5-13-20(16)24(22,23)15-6-2-1-3-7-15/h1-3,6-7,9-12,16H,4-5,8,13H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZGGNPYFACDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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